molecular formula C12H25N3O2 B13587074 tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate

tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate

Cat. No.: B13587074
M. Wt: 243.35 g/mol
InChI Key: NMUCCRJTCQNDRT-JTQLQIEISA-N
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Description

tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative. One common method involves the use of tert-butyl chloroformate and piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Uniqueness: tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate is unique due to its combination of a piperazine ring and a carbamate group. This structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-piperazin-1-ylpropan-2-yl]carbamate

InChI

InChI=1S/C12H25N3O2/c1-10(9-15-7-5-13-6-8-15)14-11(16)17-12(2,3)4/h10,13H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1

InChI Key

NMUCCRJTCQNDRT-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](CN1CCNCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CN1CCNCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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